Cas no 78864-74-1 (2,6,8-Trichloroquinoline)

2,6,8-Trichloroquinoline Chemical and Physical Properties
Names and Identifiers
-
- 2, 6, 8-trichloroquinoline
- AKOS013528449
- ZHXPLDKBULRDQR-UHFFFAOYSA-N
- EN300-1197929
- 2,6,8-trichloroquinoline
- 78864-74-1
- SCHEMBL10915701
- DB-121882
- 2,6,8-Trichloroquinoline
-
- Inchi: InChI=1S/C9H4Cl3N/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H
- InChI Key: ZHXPLDKBULRDQR-UHFFFAOYSA-N
- SMILES: C1=CC(=NC2=C(C=C(C=C21)Cl)Cl)Cl
Computed Properties
- Exact Mass: 230.940932g/mol
- Monoisotopic Mass: 230.940932g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 12.9Ų
2,6,8-Trichloroquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T774768-50mg |
2,6,8-Trichloroquinoline |
78864-74-1 | 50mg |
$ 135.00 | 2022-06-02 | ||
TRC | T774768-10mg |
2,6,8-Trichloroquinoline |
78864-74-1 | 10mg |
$ 50.00 | 2022-06-02 | ||
Enamine | EN300-1197929-1000mg |
2,6,8-trichloroquinoline |
78864-74-1 | 1000mg |
$557.0 | 2023-10-03 | ||
Enamine | EN300-1197929-500mg |
2,6,8-trichloroquinoline |
78864-74-1 | 500mg |
$535.0 | 2023-10-03 | ||
Enamine | EN300-1197929-5000mg |
2,6,8-trichloroquinoline |
78864-74-1 | 5000mg |
$1614.0 | 2023-10-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2041244-1g |
2,6,8-Trichloroquinoline |
78864-74-1 | 97% | 1g |
¥12093.00 | 2024-07-28 | |
Enamine | EN300-1197929-2500mg |
2,6,8-trichloroquinoline |
78864-74-1 | 2500mg |
$1089.0 | 2023-10-03 | ||
Enamine | EN300-1197929-100mg |
2,6,8-trichloroquinoline |
78864-74-1 | 100mg |
$490.0 | 2023-10-03 | ||
TRC | T774768-100mg |
2,6,8-Trichloroquinoline |
78864-74-1 | 100mg |
$ 210.00 | 2022-06-02 | ||
Enamine | EN300-1197929-50mg |
2,6,8-trichloroquinoline |
78864-74-1 | 50mg |
$468.0 | 2023-10-03 |
2,6,8-Trichloroquinoline Related Literature
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
Additional information on 2,6,8-Trichloroquinoline
Comprehensive Overview of 2,6,8-Trichloroquinoline (CAS No. 78864-74-1): Properties, Applications, and Industry Insights
2,6,8-Trichloroquinoline (CAS No. 78864-74-1) is a halogenated quinoline derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. As a trichlorinated quinoline, this compound serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules. Its molecular formula, C9H4Cl3N, and distinct chlorine substitution pattern make it a valuable building block for heterocyclic chemistry applications.
Recent trends in drug discovery and crop protection have fueled interest in chlorinated quinolines, with researchers exploring their potential as kinase inhibitors or antimicrobial agents. The 2,6,8-Trichloroquinoline structure is particularly intriguing due to its electron-deficient aromatic system, which enhances reactivity in palladium-catalyzed cross-coupling reactions—a hot topic in green chemistry and sustainable synthesis. Laboratories worldwide are investigating its use in high-throughput screening libraries, aligning with the growing demand for fragment-based drug design (FBDD) platforms.
The compound's physicochemical properties, including its melting point (typically 120–125°C) and moderate solubility in organic solvents like dichloromethane or tetrahydrofuran, make it suitable for diverse synthetic workflows. Analytical characterization via HPLC (High-Performance Liquid Chromatography) and NMR spectroscopy confirms its high purity (>98%), a critical factor for GMP-compliant pharmaceutical manufacturing. These attributes address common queries from researchers about quinoline derivative stability and storage conditions for sensitive intermediates.
In material science, 78864-74-1 has shown promise as a precursor for organic electronic materials. Its ability to participate in π-stacking interactions and serve as an electron acceptor makes it relevant for OLED (Organic Light-Emitting Diode) development—a sector experiencing rapid growth due to demand for flexible displays. This application aligns with frequent searches for "quinolines in optoelectronics" and "chlorinated aromatic semiconductors," reflecting cross-disciplinary interest.
From a regulatory perspective, 2,6,8-Trichloroquinoline is classified as a standard laboratory chemical, with handling recommendations emphasizing standard personal protective equipment (PPE) and fume hood use—topics frequently addressed in laboratory safety guidelines. Its environmental fate has been studied in the context of advanced oxidation processes (AOPs), responding to industry concerns about persistent organic pollutants (POPs) mitigation strategies.
The synthesis of CAS 78864-74-1 typically involves chlorination of quinoline precursors using reagents like phosphorus oxychloride, followed by rigorous purification—a process detailed in recent patents focusing on atom economy improvement. This connects with the broader discussion around waste minimization in fine chemical production, a key concern for process chemists optimizing industrial-scale reactions.
Market analyses indicate steady demand for halogenated heterocycles, with 2,6,8-Trichloroquinoline maintaining relevance due to its balanced reactivity and cost-effectiveness compared to brominated analogs. Suppliers increasingly provide custom synthesis services and analytical certificates (CoA) to meet stringent quality requirements from contract research organizations (CROs) and academic institutions.
Emerging applications in metal-organic frameworks (MOFs) design and catalysis have expanded the compound's utility beyond traditional domains. Its chlorine atoms serve as potential coordination sites for transition metals, addressing research interests in heterogeneous catalysis and molecular recognition systems—subjects trending in materials chemistry publications.
Quality control protocols for 78864-74-1 emphasize HPLC purity analysis and residual solvent testing, particularly for pharmaceutical applications where ICH guidelines dictate strict impurity profiling. This technical focus responds to frequent queries about QC methods for quinoline derivatives in online scientific forums and patent literature searches.
As the chemical industry shifts toward green chemistry principles, modified synthetic routes for 2,6,8-Trichloroquinoline using microwave-assisted synthesis or continuous flow reactors are being explored. These innovations align with search trends for "energy-efficient organic synthesis" and "process intensification," demonstrating the compound's role in modern chemical technology advancements.
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